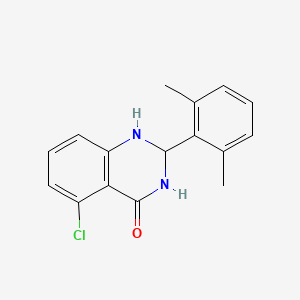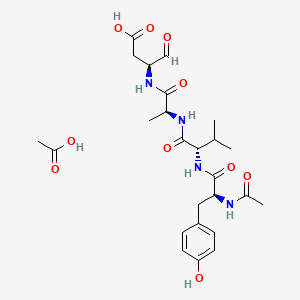
Ac-YVAD-CHO acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-YVAD-CHO acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The protected amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as preparative HPLC are common in industrial settings .
化学反应分析
Types of Reactions: Ac-YVAD-CHO acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the desired peptide inhibitor. By-products may include truncated peptides and peptides with incomplete deprotection .
科学研究应用
Ac-YVAD-CHO acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and peptide-based inhibitors.
Biology: Employed in cell biology to investigate the role of caspase-1 in apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting inflammatory pathways
作用机制
Ac-YVAD-CHO acetate exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-interleukin-1 beta to its active form. The compound binds to the active site of caspase-1, preventing the enzyme from processing its substrates. This inhibition leads to a decrease in the production of mature interleukin-1 beta and other pro-inflammatory cytokines .
相似化合物的比较
Ac-DEVD-CHO: A selective inhibitor of caspase-3, used to study apoptosis.
Ac-WEHD-CHO: An inhibitor of caspase-1 with a different peptide sequence, used to compare the specificity and potency of caspase inhibitors.
Uniqueness: Ac-YVAD-CHO acetate is unique due to its high specificity for caspase-1 and its ability to inhibit the production of mature interleukin-1 beta. This specificity makes it a valuable tool for studying inflammatory pathways and developing therapeutic interventions targeting caspase-1 .
属性
分子式 |
C25H36N4O10 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C23H32N4O8.C2H4O2/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15;1-2(3)4/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32);1H3,(H,3,4)/t13-,16-,18-,20-;/m0./s1 |
InChI 键 |
BWQDODQMGYONOO-HZUAXBBDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



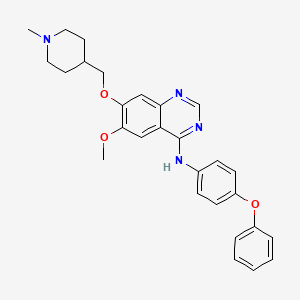
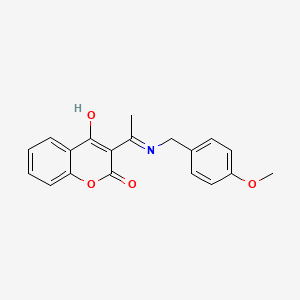
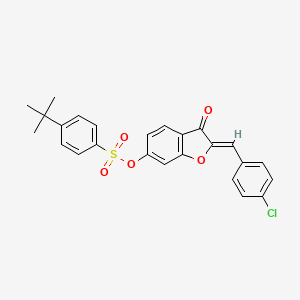

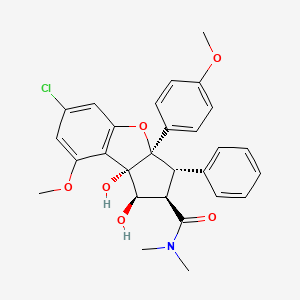
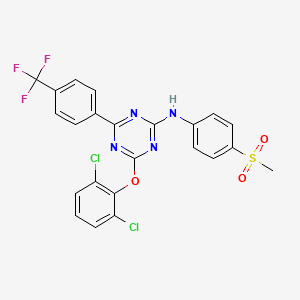
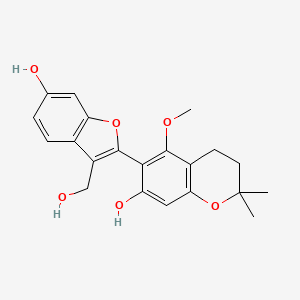
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
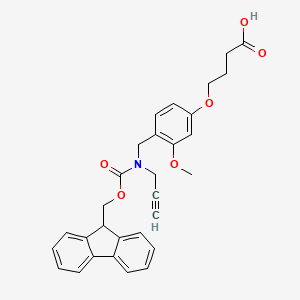
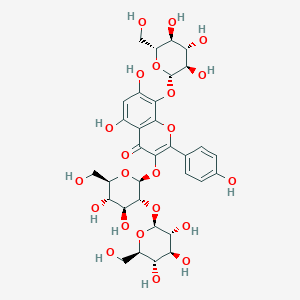
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)

